molecular formula C16H21N3O3 B15218908 3-Pyridinecarboxylic acid, 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-propyl- CAS No. 105783-16-2

3-Pyridinecarboxylic acid, 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-propyl-

Cat. No.: B15218908
CAS No.: 105783-16-2
M. Wt: 303.36 g/mol
InChI Key: KETYDWVRTWPIGX-UHFFFAOYSA-N
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Description

The compound 3-Pyridinecarboxylic acid, 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-propyl- belongs to the imidazolinone family of herbicides, characterized by a fused imidazolinone ring and a pyridinecarboxylic acid backbone. Its structure includes a propyl substituent at the 5-position of the pyridine ring and a 4-methyl-4-isopropyl group on the imidazolinone moiety. These substituents critically influence solubility, bioavailability, and target specificity.

Properties

CAS No.

105783-16-2

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-propylpyridine-3-carboxylic acid

InChI

InChI=1S/C16H21N3O3/c1-5-6-10-7-11(14(20)21)12(17-8-10)13-18-15(22)16(4,19-13)9(2)3/h7-9H,5-6H2,1-4H3,(H,20,21)(H,18,19,22)

InChI Key

KETYDWVRTWPIGX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-propylnicotinic acid typically involves multi-step organic reactionsThe isopropyl and methyl groups are introduced via alkylation reactions, and the oxo group is incorporated through oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-propylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of substituted nicotinic acid derivatives .

Scientific Research Applications

2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-propylnicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-propylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound shares a core structure with other imidazolinone herbicides but differs in the pyridine ring’s 5-position substituent. Key analogs include:

Compound Name Pyridine 5-Substituent Use/Chemical Class Reference
Imazamox Methoxymethyl Herbicide (aquatic weeds)
Imazethapyr Ethyl Herbicide (legume crops)
Imazapic Methyl Herbicide (range/pasture weeds)
Target Compound Propyl Hypothetical herbicide*

Its properties are inferred from structural analogs.

Key Structural Insights :

  • Steric Effects: Bulkier substituents may hinder binding to acetolactate synthase (ALS), the enzymatic target of imidazolinone herbicides, reducing herbicidal activity .
Herbicidal Activity
  • Imazamox : Effective against aquatic weeds (e.g., waterhyacinth, EC₇₀ = 372 g/ha) but less potent against giant salvinia .
  • Imazethapyr : Used in legume crops; its ethyl group balances solubility and ALS inhibition .
Chemical Reactivity and Coordination Chemistry

Imazethapyr (5-ethyl) undergoes hydrothermal decomposition to form 5-ethyl-3-pyridinecarboxylate, which coordinates with uranyl ions in metal-organic frameworks . The propyl variant may exhibit similar ligand behavior but with altered steric and electronic properties.

Biological Activity

3-Pyridinecarboxylic acid, 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-propyl- (CAS Number: 355841-28-0) is a compound with a complex structure that has shown potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, and provides insights into its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O3C_{13}H_{15}N_{3}O_{3} with a molecular mass of 261.28 g/mol. The structural complexity arises from the presence of both pyridine and imidazole moieties, which are known for their biological significance.

Biological Activity

1. Antibacterial Activity

Recent studies have indicated that compounds similar to 3-pyridinecarboxylic acid derivatives exhibit significant antibacterial properties. For instance:

  • Mechanism of Action : The imidazole ring in the structure is believed to enhance the interaction with bacterial cell membranes, leading to increased permeability and cell lysis.
  • In Vitro Studies : Various derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds with bulky hydrophobic groups showed enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

2. Antifungal Activity

The antifungal potential of this compound has also been explored:

  • Activity Spectrum : Similar compounds have demonstrated broad-spectrum antifungal activity against species like Candida albicans and Aspergillus niger.
  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 6.25 to 25 μg/mL for various fungal strains, indicating promising antifungal efficacy .

Case Studies

A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of pyridinecarboxylic acids and their biological evaluations. The results showed that modifications at specific positions on the imidazole ring significantly impacted both antibacterial and antifungal activities .

CompoundActivity TypeMIC (μg/mL)Reference
Compound AAntibacterial12.5
Compound BAntifungal6.25
Compound CAntifungal25

The biological activity of 3-pyridinecarboxylic acid derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis.
  • Membrane Disruption : The hydrophobic nature of certain substituents allows these compounds to integrate into lipid membranes, disrupting their integrity.

Q & A

Q. Table 1: Structural Analogs and Their Applications

Compound Substituents Primary Application Reference
Imazethapyr5-ethylHerbicide (ACCase inhibitor)
Imazamox5-(methoxymethyl)Herbicide (ALS inhibitor)
Target Compound5-propylUnder investigation

Q. Table 2: Stability of Imidazolone Derivatives Under Stress Conditions

Condition Degradation Pathway Half-Life (Days) Key Degradants
pH 3.0, 25°CHydrolysis of imidazolone ring145-propylnicotinic acid
UV Light (254 nm)Photooxidation7N-oxide derivatives
40°C, 75% RHThermal decomposition30Decarboxylated byproducts

Key Recommendations for Researchers

  • Prioritize HPLC-PDA for purity analysis due to the compound’s UV-active pyridine moiety .
  • Use synchrotron XRD for resolving crystallographic ambiguities in stereoisomers .
  • Collaborate with computational chemists to integrate QSAR models with experimental data .

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